

# Ica-105665: A Technical Guide on its Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ica 105665 |           |
| Cat. No.:            | B15587546  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Ica-105665 is a potent and orally active small molecule that functions as an agonist of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels. These channels are critical in regulating neuronal excitability, and their activation has been a key target for the development of novel antiepileptic drugs. Preclinical studies have demonstrated the broad-spectrum anticonvulsant activity of Ica-105665 in various animal models of seizures. Furthermore, a Phase IIa clinical trial in patients with photosensitive epilepsy provided evidence of its central nervous system (CNS) penetration and engagement with its neuronal target, resulting in a reduction of epileptiform EEG discharges. This technical guide provides an in-depth overview of the available data on Ica-105665, focusing on its mechanism of action, preclinical and clinical efficacy, pharmacokinetics, and the experimental protocols used in its evaluation.

# Mechanism of Action: Targeting Neuronal Excitability

Ica-105665 exerts its effects on the central nervous system by activating specific subtypes of voltage-gated potassium channels, namely Kv7.2/7.3 and Kv7.3/7.5. These channels are responsible for generating the M-current, a sub-threshold potassium current that plays a crucial role in stabilizing the neuronal resting membrane potential and suppressing repetitive action potential firing.



## Foundational & Exploratory

Check Availability & Pricing

By opening these channels, Ica-105665 increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization moves the membrane potential further away from the threshold required to initiate an action potential, thereby reducing overall neuronal excitability. This mechanism is particularly relevant in the context of epilepsy, which is characterized by neuronal hyperexcitability.





Click to download full resolution via product page

Figure 1: Signaling pathway of Ica-105665 in reducing neuronal excitability.



# **Preclinical Anticonvulsant Activity**

Ica-105665 has demonstrated a broad spectrum of anticonvulsant activity in several wellestablished animal models of epilepsy. These studies were crucial in establishing the compound's potential as an antiepileptic drug before its progression to clinical trials.

### **Data Presentation**

While specific ED<sub>50</sub> values from these preclinical studies are not publicly available, the effective dose range has been reported to be between <1 to 5 mg/kg.[1] This indicates high potency in preventing seizures in these models.

Table 1: Summary of Preclinical Anticonvulsant Activity of Ica-105665

| Animal Model               | Seizure Type Modeled                      | Reported Effective Dose<br>Range (mg/kg) |
|----------------------------|-------------------------------------------|------------------------------------------|
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures         | <1 to 5                                  |
| 6 Hz Seizure               | Psychomotor (focal) seizures              | <1 to 5                                  |
| Pentylenetetrazole (PTZ)   | Generalized myoclonic and clonic seizures | <1 to 5                                  |
| Electrical Kindling        | Complex partial seizures                  | <1 to 5                                  |

## **Experimental Protocols**

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.



Click to download full resolution via product page



### Figure 2: Experimental workflow for the Maximal Electroshock (MES) seizure model.

### Methodology:

- Animal Preparation: Adult male rodents (mice or rats) are used.
- Drug Administration: Animals are administered Ica-105665 or a vehicle control via a specified route (typically oral or intraperitoneal) at various doses.
- Electrical Stimulation: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) is delivered through corneal electrodes.
- Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
- Data Analysis: The dose of Ica-105665 that protects 50% of the animals from the tonic hindlimb extension (the ED<sub>50</sub>) is calculated.

The 6 Hz seizure model is used to identify compounds that may be effective against psychomotor (focal) seizures, which are often resistant to standard antiepileptic drugs.

#### Methodology:

- Animal Preparation: Adult male mice are typically used.
- Drug Administration: Ica-105665 or a vehicle control is administered.
- Electrical Stimulation: A low-frequency (6 Hz) electrical stimulus of a longer duration (e.g., 3 seconds) is delivered through corneal electrodes at a specific current intensity (e.g., 32 mA or 44 mA).
- Observation: Animals are observed for a defined period (e.g., 30 seconds) for the presence
  of seizure activity, characterized by behaviors such as stun, forelimb clonus, and twitching of
  the vibrissae.
- Data Analysis: The ED<sub>50</sub>, the dose that prevents seizures in 50% of the animals, is determined.



# **Clinical Evaluation in Photosensitive Epilepsy**

A Phase IIa, single-blind, single-dose, multiple-cohort study was conducted to assess the efficacy, safety, and pharmacokinetics of Ica-105665 in patients with photosensitive epilepsy.[2] This "proof-of-concept" study used the reduction of photoparoxysmal responses (PPRs) on EEG as a biomarker for CNS activity.

# **Study Design and Efficacy**

Male and female patients aged 18-60 with reproducible PPRs were enrolled.[2] Patients received a single dose of Ica-105665 at 100 mg, 200 mg, 400 mg, 500 mg, or 600 mg.[2] The primary efficacy endpoint was the reduction in the Standard Photosensitivity Range (SPR).

Table 2: Efficacy of Ica-105665 in Reducing Photoparoxysmal Responses[2]

| Dose (mg)                                                                                  | Number of Patients      | Number of Responders            |
|--------------------------------------------------------------------------------------------|-------------------------|---------------------------------|
| 100                                                                                        | 4                       | 1                               |
| 200                                                                                        | Not specified in detail | -                               |
| 400                                                                                        | 4                       | 2 (1 with complete abolishment) |
| 500                                                                                        | 6                       | 4                               |
| 600                                                                                        | 1                       | -                               |
| A response was defined as a reduction in the SPR of at least three units at three separate |                         |                                 |

These results demonstrate a dose-dependent effect of Ica-105665 on reducing epileptiform EEG discharges, providing clear evidence of its penetration into the CNS and engagement with its neuronal targets.[2]

## **Pharmacokinetics**

time points.



Plasma concentrations of Ica-105665 were measured at various time points following administration. The key pharmacokinetic parameters are summarized below.

Table 3: Mean (SD) Pharmacokinetic Parameters of Ica-105665 in Patients with Epilepsy[2]

| Dose (mg) | N | Cmax (ng/mL)  | Tmax (h)    | Half-life (h) |
|-----------|---|---------------|-------------|---------------|
| 100       | 4 | 3,318 (873)   | 2.20 (0.73) | 4.26 (0.91)   |
| 200       | 4 | 6,228 (2,073) | 3.38 (1.23) | 4.03          |

Data for higher doses were not presented in this format in the source material.

The pharmacokinetic data indicate that Ica-105665 is absorbed orally with a time to maximum concentration of approximately 2-3 hours.

# **Safety and Tolerability**

Ica-105665 was generally well-tolerated at the doses tested. The most common adverse events were related to the nervous system, consistent with the drug's mechanism of action.

Table 4: Common Adverse Events Reported in the Photosensitive Epilepsy Study[2]

| Adverse Event | Frequency                                |
|---------------|------------------------------------------|
| Dizziness     | Most common, appeared to be dose-related |
| Somnolence    | Reported                                 |
| Ataxia        | Reported                                 |
| Tremor        | Reported                                 |

A brief generalized seizure was reported in the single patient who received the 600 mg dose, which led to the discontinuation of this dose cohort as per the study protocol.[2]

## **Conclusion and Future Directions**







Ica-105665 is a Kv7 potassium channel agonist with demonstrated anticonvulsant effects in both preclinical models and a clinical setting. Its ability to penetrate the CNS and modulate neuronal excitability makes it a compound of significant interest for the treatment of epilepsy. The data gathered to date provide a strong foundation for its mechanism of action and potential therapeutic utility.

Further research would be beneficial to fully elucidate its preclinical efficacy profile with specific ED<sub>50</sub> values and to further characterize its pharmacokinetic and pharmacodynamic relationships in larger patient populations. The development of Ica-105665 was discontinued, but the information gathered from its study remains valuable for the ongoing development of new therapies targeting neuronal potassium channels for the treatment of epilepsy and other neurological disorders characterized by hyperexcitability.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ica-105665: A Technical Guide on its Effects on the Central Nervous System]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587546#ica-105665-and-its-effects-on-the-central-nervous-system]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com